molecular formula C16H15NO4S B5731529 N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

Cat. No.: B5731529
M. Wt: 317.4 g/mol
InChI Key: PGXXASGVJSODES-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-19-14-8-11(22-2)4-5-12(14)16(18)17-10-3-6-13-15(7-10)21-9-20-13/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXXASGVJSODES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a methoxy-substituted benzamide in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine derivative.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit activity against certain diseases, making it a target for further pharmacological studies .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for versatile modifications to tailor material properties .

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the methoxy and methylsulfanyl groups can form hydrogen bonds or engage in van der Waals interactions with the target protein .

Comparison with Similar Compounds

Uniqueness: N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups on the benzamide core allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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